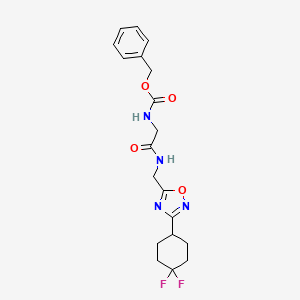

Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound featuring a unique combination of functional groups, including a difluorocyclohexyl ring, an oxadiazole ring, and a carbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Difluorocyclohexyl Group: This step often involves the use of difluorocyclohexylamine, which can be synthesized via difluoromethylation reactions.

Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with benzyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the difluorocyclohexyl ring or the oxadiazole ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted oxadiazoles, reduced difluorocyclohexyl derivatives, and modified carbamates.

Chemistry:

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, potentially enhancing catalytic activity and selectivity.

Material Science: Its unique structure may impart desirable properties to polymers or other materials.

Biology and Medicine:

Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used in the development of probes for studying biological pathways involving fluorinated compounds.

Industry:

Pharmaceuticals: Its incorporation into drug formulations to enhance drug delivery or stability.

Mécanisme D'action

The mechanism by which Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate exerts its effects involves interactions with specific molecular targets:

Molecular Targets: Enzymes or receptors that interact with the oxadiazole ring or the difluorocyclohexyl group.

Pathways Involved: The compound may modulate signaling pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Benzyl (4,4-difluorocyclohexyl)carbamate: Shares the difluorocyclohexyl group but lacks the oxadiazole ring, resulting in different biological activities.

Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, which can affect their reactivity and applications.

Uniqueness: The combination of a difluorocyclohexyl group with an oxadiazole ring and a carbamate linkage makes Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate unique, offering a distinct set of chemical and biological properties not found in other compounds.

Activité Biologique

Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects. The general structure can be represented as follows:

1. Neuroprotective Effects

Recent studies have indicated that derivatives of 1,2,4-oxadiazole , including those similar to the compound , exhibit significant inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) enzymes. These enzymes are critical in the pathophysiology of Alzheimer's disease. For instance:

- A series of oxadiazole derivatives demonstrated high selectivity towards BuChE with an IC50 value as low as 5.07 µM , suggesting potential for development as anti-Alzheimer's agents .

- The docking studies revealed that these compounds fit well into the active site of BuChE, forming favorable interactions that enhance their inhibitory potency .

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied:

- In vitro tests showed that some oxadiazole compounds exhibited activity against various bacteria and fungi. For example, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 6 µg/mL against Clostridium difficile, comparable to standard antibiotics like vancomycin .

- A study on benzamide derivatives containing the oxadiazole moiety reported good fungicidal activity against Botrytis cinerea, outperforming traditional fungicides at certain concentrations .

Case Study 1: Neuroprotective Activity

A study focused on a specific oxadiazole derivative showed promising results in an Alzheimer's disease model. The compound not only inhibited AChE and BuChE but also improved cognitive functions in animal models induced with amyloid-beta plaques. The results indicated a potential mechanism involving modulation of cholinergic neurotransmission .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antibacterial properties of various oxadiazole derivatives. One compound was tested against multiple strains of E. faecium, including vancomycin-resistant strains, showing significant bactericidal effects and suggesting its utility in treating resistant infections .

Comparative Table of Biological Activities

Applications De Recherche Scientifique

Synthesis and Structural Modifications

The synthesis of oxadiazole derivatives, including the compound , has been widely studied for their potential biological activities. For instance, modifications to the oxadiazole structure have shown promising results in enhancing antibacterial and antiparasitic properties. Research indicates that compounds containing 1,3,4-oxadiazole groups exhibit strong biological activity due to their ability to interact with various biological targets .

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain oxadiazole derivatives exhibit significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antibacterial Properties

Research into the antimicrobial properties of oxadiazole derivatives has revealed their effectiveness against a range of pathogens. For instance, modified oxadiazole compounds have shown activity against multidrug-resistant strains of Enterococcus faecium and Clostridioides difficile, highlighting their potential as therapeutic agents for treating healthcare-associated infections .

Clinical Relevance

A study focused on the pharmacokinetics of oxadiazole analogues demonstrated low recovery levels after oral administration in rats, suggesting that while these compounds are potent, their bioavailability may require optimization for effective clinical use .

Cytotoxicity Evaluation

In another study evaluating cytotoxicity, several 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that some derivatives exhibited superior cytotoxicity compared to standard chemotherapeutic agents .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

benzyl N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O4/c20-19(21)8-6-14(7-9-19)17-24-16(29-25-17)11-22-15(26)10-23-18(27)28-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGTZIGKJZUSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.